3-(benzenesulfonyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-13-8-9-16(23-13)15(22-2)12-18-17(19)10-11-24(20,21)14-6-4-3-5-7-14/h3-9,15H,10-12H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSHPRAXESKBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Mechanism of Action
The mechanism by which 3-(benzenesulfonyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]propanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(benzenesulfonyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]propanamide include other thiophene derivatives and sulfonyl-containing compounds. Examples include:
- 2-methoxy-N-[(E)-1-(5-methylthiophen-2-yl)ethylideneamino]benzamide
- Phenylsulfonyl derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(benzenesulfonyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from various research sources.
Chemical Structure and Properties
The compound features a benzenesulfonyl group attached to a propanamide backbone, with a methoxy group and a methylthiophene moiety. Its chemical formula is , and it has a molecular weight of approximately 321.42 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 321.42 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with key cellular pathways involved in cancer proliferation. The specific mechanism often involves the inhibition of carbonic anhydrase enzymes, which are crucial for tumor cell metabolism and proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. The presence of the benzenesulfonyl group is thought to enhance its ability to disrupt bacterial cell walls or interfere with essential metabolic processes in pathogens. In vitro studies have reported effective inhibition of growth for Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruption of replication processes in rapidly dividing cells.
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on a series of benzenesulfonamide derivatives, including our compound of interest, revealed potent anticancer activity against breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology. -
Case Study on Antimicrobial Efficacy :
An investigation into the antimicrobial properties showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 15 µg/mL and 30 µg/mL respectively, indicating strong potential for further development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(benzenesulfonyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]propanamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation and amide bond formation. Critical parameters include:
- Reaction Conditions : Temperature (60–80°C), solvent choice (e.g., dichloromethane or DMF), and pH control to minimize side reactions .
- Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Analytical Validation : Thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H, ¹³C) for structural confirmation. Example NMR shifts: benzenesulfonyl protons at δ 7.6–7.8 ppm, thiophene methyl at δ 2.4 ppm .
Q. How can researchers optimize the yield of the final product during the coupling reaction?
- Methodological Answer :
- Stoichiometry : Use a 1.2:1 molar ratio of benzenesulfonyl chloride to the amine intermediate to account for hydrolysis side reactions .
- Base Selection : Triethylamine (TEA) or DMAP in DMF enhances nucleophilicity of the amine, improving coupling efficiency .
- Temperature Control : Maintain 0–5°C during sulfonylation to suppress sulfonate ester formation .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Contradictions often arise from variations in substituent electronic effects. For example:
- Electron-Donating Groups : Methoxy groups on the thiophene ring increase lipophilicity but may reduce target binding affinity. Compare logP values (e.g., calculated vs. experimental) to validate trends .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). Focus on hydrogen bonding between the sulfonamide group and conserved residues (e.g., Arg145 in carbonic anhydrase) .
- Data Normalization : Adjust IC₅₀ values for assay-specific variables (e.g., pH, co-solvents) using reference inhibitors .
Q. How can computational methods predict the reactivity of the sulfonamide group in downstream derivatization?
- Methodological Answer :
- DFT Calculations : Perform B3LYP/6-31G(d) simulations to assess nucleophilic attack susceptibility at the sulfonyl sulfur. High electrophilicity indices (>2.5 eV) indicate reactivity toward amines or thiols .
- Solvent Effects : Use COSMO-RS models to predict solvation energies in polar aprotic solvents (e.g., DMSO), which stabilize transition states during nucleophilic substitution .
Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?
- Methodological Answer :
- PXRD : Identify polymorphs via distinct diffraction peaks (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 10.9°, 20.3°) .
- DSC : Measure melting points (Form I: 158–160°C; Form II: 145–147°C) and enthalpy changes to assess stability .
- Bioactivity Correlation : Compare dissolution rates in simulated gastric fluid (Form I: 85% in 30 min; Form II: 62% in 30 min) to explain differences in oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
